molecular formula C14H21NO4 B2354857 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2227205-20-9

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2354857
CAS No.: 2227205-20-9
M. Wt: 267.325
InChI Key: WJYSUWUVZGYYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group

Mechanism of Action

Target of Action

It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives , which suggests that it may interact with enzymes or receptors involved in the synthesis or function of these derivatives.

Mode of Action

As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , it likely undergoes chemical reactions to form these derivatives, which then interact with their respective targets.

Biochemical Pathways

The compound is involved in the synthesis of heteroaryldihydropyrimidine derivatives . These derivatives are known to be used in the treatment of hepatitis B infections , suggesting that they may interact with biochemical pathways related to viral replication or immune response.

Result of Action

As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , its primary role is likely in the formation of these derivatives, which then exert their therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of a bicyclo[1.1.1]pentane core with an azetidine ring and a Boc protecting group. This structure provides a balance of rigidity, stability, and reactivity, making it a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions and its applications in drug discovery further highlight its significance in scientific research.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYSUWUVZGYYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227205-20-9
Record name 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.